molecular formula C28H36N2O2S B11937824 LRH-1 modulator-1

LRH-1 modulator-1

Cat. No.: B11937824
M. Wt: 464.7 g/mol
InChI Key: COQCBADNBTZWQG-NSVAZKTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LRH-1 modulator-1: is a potent modulator and agonist of liver receptor homolog-1 (LRH-1), a member of the nuclear receptor superfamily. LRH-1 is a ligand-regulated transcription factor that plays crucial roles in metabolism, development, and immunity. This compound induces the anti-inflammatory cytokine interleukin-10 and exhibits inhibition of the inflammatory cytokines interleukin-1 beta and tumor necrosis factor-alpha .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LRH-1 modulator-1 involves rational design based on previously reported weakly binding leads. Optimization of key interactions deep in the ligand binding pocket and expansion of the framework into new areas enabled the development of new compounds able to activate LRH-1 much more potently . Specific synthetic routes and reaction conditions are detailed in various research articles and theses .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: LRH-1 modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its binding affinity and potency.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the target functional groups.

Major Products: The major products formed from these reactions are modified versions of this compound with enhanced binding affinity and potency. These modifications are aimed at improving the compound’s therapeutic potential .

Scientific Research Applications

Chemistry: In chemistry, LRH-1 modulator-1 is used as a tool to study the structure-activity relationships of nuclear receptor ligands. It helps in understanding the binding interactions and conformational changes induced by ligand binding .

Biology: In biology, this compound is used to investigate the role of LRH-1 in various physiological processes, including metabolism, development, and immunity. It is also used to study the regulation of gene expression by LRH-1 .

Medicine: In medicine, this compound has shown potential as a therapeutic agent for treating inflammatory diseases, metabolic disorders, and certain types of cancer. Its ability to induce anti-inflammatory cytokines and inhibit pro-inflammatory cytokines makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at targeting LRH-1 for therapeutic purposes. It serves as a lead compound for developing new drugs with improved efficacy and safety profiles .

Mechanism of Action

Molecular Targets and Pathways: LRH-1 modulator-1 exerts its effects by binding to the ligand binding domain of LRH-1, inducing a conformational change that drives the recruitment of cofactors. This complex then translocates to the nucleus, where it binds to specific DNA-recognized binding sites, thereby affecting the expression of downstream genes .

Pathways Involved: The pathways involved include the regulation of cholesterol homeostasis, metabolism, proliferation, and intestinal inflammation. This compound enhances the transcriptional activity of LRH-1, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes .

Comparison with Similar Compounds

LRH-1 modulator-1 represents a significant advancement in the field of nuclear receptor modulation, with promising applications in research and medicine. Its unique properties and potent activity make it a valuable tool for studying and targeting LRH-1 in various diseases.

Properties

Molecular Formula

C28H36N2O2S

Molecular Weight

464.7 g/mol

IUPAC Name

(3S,3aR,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene

InChI

InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1

InChI Key

COQCBADNBTZWQG-NSVAZKTRSA-N

Isomeric SMILES

CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCCCCC1=C(C2(CCC(C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.